Phenacetin

概要

説明

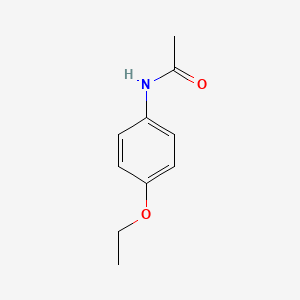

Phenacetin, known chemically as N-(4-ethoxyphenyl)acetamide, is a well-known pharmaceutical compound that has a storied history in medicinal chemistry. Initially synthesized in 1878 and introduced for medical use in 1887, this compound gained popularity as an analgesic and antipyretic. It was one of the first synthetic fever reducers to go on the market and was widely used until the third quarter of the twentieth century .

準備方法

Synthetic Routes and Reaction Conditions: Phenacetin can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkyl halide with the conjugate base of an alcohol or phenol. Specifically, acetaminophen (p-acetamidophenol) reacts with ethyl iodide in the presence of anhydrous potassium carbonate in 2-butanone to yield this compound . Another method involves the reaction of p-ethoxyaniline with acetic acid and hydrazine hydrate, followed by neutralization with sodium bicarbonate and extraction with chloroform .

Industrial Production Methods: Industrial production of this compound typically follows the Williamson ether synthesis route due to its efficiency and high yield. The process involves heating the reactants under reflux conditions and subsequent recrystallization to purify the product .

化学反応の分析

Chemical Reactions Involving Phenacetin

This compound undergoes various chemical reactions, primarily through metabolic pathways in biological systems. These reactions can be categorized into the following types:

Metabolism of this compound

The metabolism of this compound occurs mainly in the liver and involves several pathways leading to the formation of various metabolites. Key metabolic reactions include:

-

N-hydroxylation : this compound can be converted to N-hydroxythis compound, which can further undergo sulfation or glucuronidation.

-

O-deethylation : This reaction converts this compound into acetaminophen (paracetamol), a more widely used analgesic.

-

Epoxidation : this compound can also be transformed into epoxide derivatives, which are reactive intermediates that may lead to the formation of alkylating and arylating metabolites.

Key Metabolites

The primary metabolites of this compound include:

-

Acetaminophen : Formed via O-deethylation.

-

N-acetyl-p-benzoquinone imine : A reactive metabolite formed from N-hydroxylated this compound that can covalently bind to proteins.

-

Acetamide : Another significant metabolite produced during the metabolism of this compound.

Experimental Findings

Research has demonstrated several important findings regarding the chemical reactions of this compound:

Metabolite Identification

In a study involving rats, four new metabolites were identified in urine after administration of radiolabeled this compound. These included:

-

N-acetyl-S-ethylcysteine

-

Quinol

-

Acetamide

-

N-acetyl-S-2-(4-ethoxyacetanilido)cysteine S-oxide

These metabolites were characterized using techniques such as gas-liquid chromatography and thin-layer chromatography, indicating the complexity of this compound's metabolic fate in biological systems .

Reactive Metabolites

This compound's metabolism can lead to the formation of reactive metabolites that pose risks for toxicity. Notably, N-acetyl-p-benzoquinone imine is a significant reactive metabolite that can bind covalently to proteins, potentially leading to adverse effects such as nephrotoxicity .

Mechanisms of Toxicity

The mechanisms by which this compound and its metabolites exert toxic effects involve oxidative stress and the formation of adducts with cellular macromolecules. This has been linked to renal damage and other systemic effects observed in chronic users .

科学的研究の応用

Phenacetin has found relevance in scientific research despite its diminished use in medical practice. It serves as a chemical intermediate in the synthesis of dyes and pharmaceuticals, contributing to advancements in multiple scientific domains. Its unique properties have facilitated the development of compounds and formulations that have subsequently enriched the pharmaceutical industry . Additionally, this compound’s thermodynamic properties have been studied in solid state and saturated solutions, providing valuable insights into its behavior in various solvents .

作用機序

Phenacetin exerts its analgesic effects by acting on the sensory tracts of the spinal cord. It also has a depressant action on the heart, acting as a negative inotrope. As an antipyretic, this compound acts on the brain to decrease the temperature set point. In vivo, this compound is metabolized to paracetamol (acetaminophen), which is the clinically relevant analgesic. The compound inhibits the enzyme cyclooxygenase, leading to a reduction in the synthesis of prostaglandins, which are mediators of pain and fever .

類似化合物との比較

Phenacetin is structurally similar to paracetamol (acetaminophen), with the primary difference being the presence of an ethoxy group in this compound instead of a hydroxyl group in paracetamol. Both compounds inhibit cyclooxygenase enzymes to relieve pain, but paracetamol is considered a safer alternative with fewer side effects . Other similar compounds include acetophenetidin and acetophenetidine, which share similar analgesic and antipyretic properties .

This compound’s historical significance and unique properties have left a lasting impact on medicinal chemistry and pharmaceutical research. Despite its withdrawal from the market due to safety concerns, its legacy continues to inspire scientific advancements.

生物活性

Phenacetin, a non-opioid analgesic and antipyretic, was widely used in the past for pain relief and fever reduction. However, its use has been curtailed due to concerns over its safety profile, particularly regarding its carcinogenic potential. This article explores the biological activity of this compound, focusing on its metabolism, toxicological effects, and links to cancer.

This compound (N-(4-hydroxyphenyl)acetamide) is a white, odorless crystalline powder that is soluble in water and alcohol. Its chemical structure allows it to undergo extensive metabolic transformations in the body. Primarily metabolized in the liver, this compound is converted into several metabolites, the most notable being paracetamol (acetaminophen) through oxidative de-ethylation mediated by cytochrome P450 enzymes (CYP1A2) .

Metabolic Pathways

The metabolic pathways of this compound include:

- De-ethylation : Conversion to paracetamol.

- N-deacetylation : Formation of p-aminophenol.

- Hydroxylation : Introduction of hydroxyl groups leading to various metabolites.

Studies indicate that approximately 75% to 80% of an orally administered dose of this compound is metabolized to paracetamol in humans, with less than 1% excreted unchanged .

Toxicological Effects

This compound has been associated with several adverse health effects, particularly concerning renal function and carcinogenicity.

Renal Toxicity

Long-term use of this compound-containing analgesics has been linked to renal papillary necrosis and chronic interstitial nephritis. In animal studies, such as those conducted on rats, this compound exposure led to significant renal pathology including hyperplasia and carcinoma development .

Table 1: Summary of Renal Effects in Animal Studies

| Study Type | Dose (mg/kg/day) | Observed Effects |

|---|---|---|

| Long-term dietary exposure | 268 | Epithelial hyperplasia in renal papillae |

| Short-term gavage treatment | 100 - 1250 | Increased olfactory epithelial cell replication |

Carcinogenic Potential

This compound has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), indicating it is "probably carcinogenic to humans" based on sufficient evidence from animal studies .

Case-Control Studies

Several epidemiological studies have investigated the association between this compound use and cancer risk:

- A case-control study in Minneapolis reported an odds ratio (OR) of 1.7 for renal cell cancer among regular users of this compound-containing analgesics .

- Contrasting findings were observed in a Shanghai study where no significant association was found (OR: 2.3) .

Table 2: Summary of Epidemiological Findings

| Study Location | Study Type | Findings |

|---|---|---|

| Minneapolis | Case-Control | OR: 1.7 for renal cell cancer |

| Shanghai | Case-Control | No significant association found |

The biological activity of this compound is primarily attributed to its analgesic effects mediated through central nervous system pathways. It acts by inhibiting cyclooxygenase enzymes (COX), leading to decreased synthesis of prostaglandins involved in pain and fever responses.

特性

CAS番号 |

69323-74-6 |

|---|---|

分子式 |

C10H13NO2 |

分子量 |

184.25 g/mol |

IUPAC名 |

N-[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]acetamide |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i1D3,3D2 |

InChIキー |

CPJSUEIXXCENMM-WNWXXORZSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)C |

異性体SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)NC(=O)C |

正規SMILES |

CCOC1=CC=C(C=C1)NC(=O)C |

同義語 |

N-[(4-(Ethoxy-d5)phenyl]acetamide; p-Acetophenetidide-d5; 4-(Acetylamino)phenetole-d5; 4-(Ethoxy-d5)-1-acetylaminobenzene; 4-(Ethoxy-d5)acetanilide; 4’-(Ethoxy-d5)acetanilide; Aceto-4-phenetidine; Acetophenetidin-d5; Acetophenetidine-d5; Acetopheneti |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。